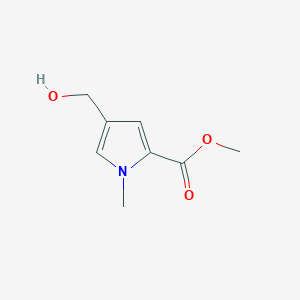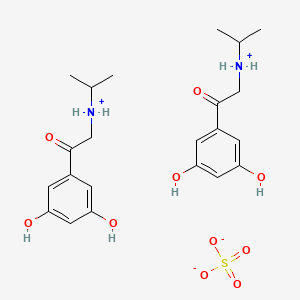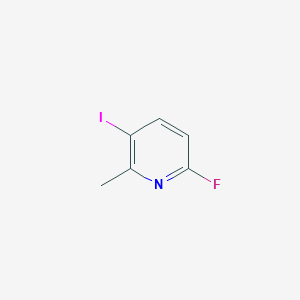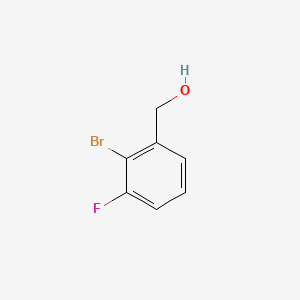
Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
“Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate” likely contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyridine and benzene . The molecule also contains a carboxylate ester functional group, which is often found in a wide variety of compounds including biologically active molecules .
Molecular Structure Analysis
The molecular structure would be based on the pyrrole ring, with a methyl group and a hydroxymethyl group attached to one carbon, and a methyl ester attached to an adjacent carbon . The exact structure would need to be confirmed with spectroscopic methods such as NMR .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole ring and the ester group. Pyrroles are known to undergo electrophilic substitution reactions, while esters can participate in a variety of reactions including hydrolysis, reduction, and the Claisen condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester group would likely make it more soluble in polar solvents .Applications De Recherche Scientifique
Supramolecular Structures and Crystal Engineering Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate has been used in the development of novel supramolecular structures. Yin and Li (2006) showed that pyrrole-2-carboxylates can form hexagonal and grid supramolecular structures, which are significant in crystal engineering (Yin & Li, 2006).
Catalytic Synthesis and Chemical Reactions The compound serves as a precursor in catalytic synthesis. Galenko et al. (2015) demonstrated its use in a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates via a FeCl2/Et3N binary catalytic system (Galenko et al., 2015).
Synthesis of Heterocyclic Compounds Krutošíková et al. (2001) utilized it in the synthesis of various heterocyclic compounds, highlighting its versatility in organic synthesis (Krutošíková et al., 2001).
Enaminone-Based Synthesis Grošelj et al. (2013) explored its application in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, again demonstrating its utility in the creation of novel organic compounds (Grošelj et al., 2013).
Microwave Irradiation in Chemical Synthesis The compound's reaction under microwave irradiation was studied by Krutošíková et al. (2000), highlighting the influence of this method on reaction efficiency and yield (Krutošíková et al., 2000).
Photoreactive Properties Sugiyama et al. (1982) investigated its photoreactive properties, examining how UV irradiation affects its chemical behavior in different atmospheres (Sugiyama et al., 1982).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(hydroxymethyl)-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKXRNGKOVCHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)

![3-[2-(4-Nitrophenyl)ethenyl]phenol](/img/structure/B1438545.png)







acetate](/img/structure/B1438556.png)
![1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride](/img/structure/B1438558.png)
